molecular formula C8H11NO6S B12650331 3-Carboxy-1-methylpyridinium methyl sulphate CAS No. 34452-78-3

3-Carboxy-1-methylpyridinium methyl sulphate

Cat. No.: B12650331
CAS No.: 34452-78-3
M. Wt: 249.24 g/mol
InChI Key: CEHBZQVUCLBGSH-UHFFFAOYSA-N
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Description

3-Carboxy-1-methylpyridinium methyl sulphate is a pyridinium salt with the molecular formula C8H11NO6S. It is known for its unique structure, which includes a carboxyl group and a methyl group attached to the pyridinium ring. This compound is also referred to as Trigonellin sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-methylpyridinium methyl sulphate typically involves the methylation of 3-carboxypyridine. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate or methyl iodide. The reaction conditions often include a solvent like acetonitrile or dimethylformamide, and the process is usually conducted at elevated temperatures to facilitate the methylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Carboxy-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyridinium methyl sulphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Carboxy-1-(carboxymethyl)pyridinium: This compound has an additional carboxymethyl group attached to the pyridinium ring.

    1-Methyl-3-carboxypyridinium: Similar structure but lacks the methyl sulfate group.

Uniqueness

3-Carboxy-1-methylpyridinium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl sulfate group, in particular, differentiates it from other pyridinium salts and contributes to its unique reactivity and applications .

Properties

CAS No.

34452-78-3

Molecular Formula

C8H11NO6S

Molecular Weight

249.24 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboxylic acid;methyl sulfate

InChI

InChI=1S/C7H7NO2.CH4O4S/c1-8-4-2-3-6(5-8)7(9)10;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4)

InChI Key

CEHBZQVUCLBGSH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.COS(=O)(=O)[O-]

Origin of Product

United States

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